7-Ethoxy-4-methylcoumarin
CAS No.: 87-05-8
Cat. No.: VC21326718
Molecular Formula: C12H12O3
Molecular Weight: 204.22 g/mol
* For research use only. Not for human or veterinary use.

CAS No. | 87-05-8 |
---|---|
Molecular Formula | C12H12O3 |
Molecular Weight | 204.22 g/mol |
IUPAC Name | 7-ethoxy-4-methylchromen-2-one |
Standard InChI | InChI=1S/C12H12O3/c1-3-14-9-4-5-10-8(2)6-12(13)15-11(10)7-9/h4-7H,3H2,1-2H3 |
Standard InChI Key | NKRISXMDKXBVRJ-UHFFFAOYSA-N |
SMILES | CCOC1=CC2=C(C=C1)C(=CC(=O)O2)C |
Canonical SMILES | CCOC1=CC2=C(C=C1)C(=CC(=O)O2)C |
Boiling Point | 350.00 to 352.00 °C. @ 760.00 mm Hg |
Melting Point | 114 °C |
Chemical Structure and Properties
7-Ethoxy-4-methylcoumarin (CAS No. 87-05-8) is a coumarin derivative with the molecular formula C₁₂H₁₂O₃ and a molecular weight of 204.22. It belongs to the coumarin family, characterized by a 2H-1-benzopyran-2-one (2H-chromen-2-one) core structure with an ethoxy group at position 7 and a methyl group at position 4 . Its IUPAC name is 7-ethoxy-4-methylchromen-2-one, and it's also commonly referred to as 4-methyl-7-ethoxycoumarin or 4-methylumbelliferone ethyl ether .
Physical Properties
The compound exhibits distinct physical characteristics that are important for its handling and applications in various fields:
Property | Value |
---|---|
Physical State | White to off-white solid |
Odor | Nutty walnut |
Melting Point | 114-116 °C |
Boiling Point | 351.4±37.0 °C (Predicted) |
Density | 1.163±0.06 g/cm³ (Predicted) |
LogP | 2.973 (est) |
The compound has specific solubility profiles that are relevant for laboratory applications:
Solvent | Solubility |
---|---|
DMF | 30 mg/mL |
DMSO | 25 mg/mL |
Ethanol | 10 mg/mL |
DMF:PBS (pH 7.2) (1:8) | 0.1 mg/mL |
Alcohol | Slightly soluble |
For optimal storage, it's recommended to keep the compound at -20°C under inert atmosphere to maintain stability .
Synthesis Methods
Multiple synthetic routes have been established for the preparation of 7-ethoxy-4-methylcoumarin, with the most common methods leveraging the Pechmann condensation reaction.
From 7-Hydroxy-4-methylcoumarin
A straightforward approach involves the ethylation of 7-hydroxy-4-methylcoumarin. This precursor compound can be synthesized from resorcinol and ethyl acetoacetate through the Pechmann reaction, followed by ethylation to introduce the ethoxy group at position 7 .
Direct Synthesis
The compound can be prepared directly by reacting methyl acetoacetate with 3-ethoxyphenol in the presence of boron trifluoride dihydrate as a catalyst . Another route involves first creating 4-methyl-7-hydroxycoumarin from diketene plus resorcinol with sulfuric acid, followed by ethylation to produce the target compound .
Pechmann Condensation
Research on effective synthesis methods has focused on optimizing the Pechmann coumarin synthesis, which involves the condensation of ethyl 3-oxobutanoate with resorcinol under Lewis acid catalysis. This approach has been studied to improve yield and purity for potential industrial production . The reaction typically proceeds through the following steps:
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Activation of the β-keto ester by the Lewis acid
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Electrophilic attack on the more nucleophilic resorcinol
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Intramolecular cyclization
Fluorescence Properties
7-Ethoxy-4-methylcoumarin exhibits valuable fluorescence characteristics that make it ideal for use as a fluorophore in various analytical and biological applications.
Spectral Characteristics
The compound demonstrates distinct excitation and emission maxima depending on the solvent environment:
Medium | Excitation Maximum (nm) | Emission Maximum (nm) |
---|---|---|
Methanol | 318 | 377 |
Dealkylase | 360 | 449 |
Applications
Fluorescent Probes
The compound is extensively used as a fluorescent probe in biological assays due to its strong luminescence properties. This makes it ideal for tracking cellular processes in real-time and monitoring enzyme activities .
Cytochrome P450 Activity Monitoring
7-Ethoxy-4-methylcoumarin serves as an important substrate probe for monitoring the functional activity of mammalian cytochrome P450 enzymes, specifically CYP1A1, CYP2B4, and CYP2B6. This application is crucial in drug metabolism studies and toxicological assessments .
O-deethylase Activity Assays
The compound is utilized in assays measuring 4-chlormethyl-7-ethoxycoumarin O-deethylase activity, which is important in metabolic and enzymatic studies .
Photodynamic Therapy
In medical applications, 7-ethoxy-4-methylcoumarin serves as a photosensitizer in photodynamic therapy, helping to treat certain types of cancer by generating reactive oxygen species upon light activation .
Parkinson's Disease Research
Recent research has identified 7-ethoxy-4-methylcoumarin as a novel dopamine D2 receptor (DRD2) agonist with potential therapeutic effects in Parkinson's disease models. Studies showed that it ameliorated motor and gait disorders in MPTP-treated mice and recovered locomotor deficits in 6-OHDA-exposed C. elegans. It also increased the expression of P-CREB and BDNF in SH-SY5Y cells and inhibited α-synuclein accumulation in C. elegans .
Perfumery and Flavoring
The pleasant walnut-like aroma of 7-ethoxy-4-methylcoumarin makes it valuable in the formulation of perfumes and flavoring agents, providing a natural scent profile that enhances consumer products .
Cosmetic Formulations
The compound is incorporated into cosmetic formulations for its skin-conditioning benefits, helping to improve the texture and appearance of skin products .
Structure-Activity Relationship Studies
Research on coumarin derivatives, including 4-methylcoumarin analogs, has revealed important structure-activity relationships. A study examining 27 coumarin derivatives for anticancer activity against K562 (chronic myelogenous leukemia), LS180 (colon adenocarcinoma), and MCF-7 (breast adenocarcinoma) cell lines found that structural modifications significantly influence biological activity .
Key findings from structure-activity relationship studies include:
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7,8-dihydroxy-4-methylcoumarins (7,8-DHMCs) bearing alkyl groups at the C3 position were the most effective compounds against cancer cell lines
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7,8-diacetoxy-4-methylcoumarins (7,8-DAMCs) containing ethoxycarbonylmethyl and ethoxycarbonylethyl moieties at C3 position showed significant activity
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Bromine-containing derivatives demonstrated reasonable cytotoxic activities
These findings suggest that further investigation of 7-ethoxy-4-methylcoumarin derivatives might lead to the discovery of novel anticancer agents with enhanced properties.
Analytical Methods and Characterization
UV-Spectrophotometric Analysis
UV-spectrophotometric methods have been developed for the analysis of coumarin derivatives like 7-hydroxy-4-methylcoumarin, which is structurally related to 7-ethoxy-4-methylcoumarin. These methods provide a foundation for the quantitative analysis of 7-ethoxy-4-methylcoumarin in various formulations .
Fluorescence Analysis
Current Research and Future Perspectives
Recent research has expanded our understanding of 7-ethoxy-4-methylcoumarin's potential applications beyond traditional uses:
Antioxidant Research
The compound is being studied for its antioxidant properties, which could be beneficial in developing supplements aimed at reducing oxidative stress and improving health outcomes .
Neurological Disease Applications
The identification of 7-ethoxy-4-methylcoumarin as a dopamine D2 receptor agonist opens new possibilities for its application in treating neurological disorders, particularly Parkinson's disease. The compound's ability to ameliorate PD-like symptoms in animal models suggests potential therapeutic value that warrants further investigation .
Development of Novel Derivatives
Based on structure-activity relationship studies of coumarin derivatives, there is significant potential for developing novel 7-ethoxy-4-methylcoumarin derivatives with enhanced biological activities for specific therapeutic applications .
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